Cas no 4775-69-3 (1-bromo-4,4-dimethylpentan-2-one)

1-Bromo-4,4-dimethylpentan-2-one is a brominated ketone compound with the molecular formula C₇H₁₃BrO. It features a reactive bromine substituent at the 1-position and a sterically hindered dimethyl group at the 4-position, making it a valuable intermediate in organic synthesis. The compound is particularly useful in nucleophilic substitution reactions, where the bromine serves as a leaving group for further functionalization. Its stable yet reactive structure allows for controlled modifications in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. The presence of the ketone group also enables additional transformations, such as reductions or condensations, enhancing its versatility in synthetic applications.
1-bromo-4,4-dimethylpentan-2-one structure
4775-69-3 structure
Product Name:1-bromo-4,4-dimethylpentan-2-one
CAS No:4775-69-3
MF:C7H13BrO
MW:193.081521749496
MDL:MFCD00961804
CID:931340
PubChem ID:222585
Update Time:2025-10-30

1-bromo-4,4-dimethylpentan-2-one Chemical and Physical Properties

Names and Identifiers

    • 1-bromo-4,4-dimethylpentan-2-one
    • 1-Brom-4,4-dimethyl-pentan-2-on
    • 1-Bromo-4,4-dimethyl-2-pentanone
    • 1-bromo-4,4-dimethyl-pentan-2-one
    • AC1L5BXJ
    • AC1Q27G8
    • AG-K-76874
    • AR-1C1989
    • bromomethyl (2,2-dimethylpropyl) ketone
    • CTK4J0244
    • NSC9058
    • 4775-69-3
    • 1-bromanyl-4,4-dimethyl-pentan-2-one
    • A830167
    • DTXSID30278674
    • BHNFDOWGCDXOOK-UHFFFAOYSA-N
    • NSC 9058
    • EN300-213076
    • SCHEMBL841626
    • CS-0239445
    • NSC-9058
    • AKOS017529134
    • MDL: MFCD00961804
    • Inchi: 1S/C7H13BrO/c1-7(2,3)4-6(9)5-8/h4-5H2,1-3H3
    • InChI Key: BHNFDOWGCDXOOK-UHFFFAOYSA-N
    • SMILES: BrCC(CC(C)(C)C)=O

Computed Properties

  • Exact Mass: 192.01499
  • Monoisotopic Mass: 192.014978
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 3
  • Complexity: 102
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1
  • XLogP3: 2.4

Experimental Properties

  • Density: 1.25
  • Boiling Point: 200.2°C at 760 mmHg
  • Flash Point: 36.4°C
  • Refractive Index: 1.458
  • PSA: 17.07
  • LogP: 2.38660

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Additional information on 1-bromo-4,4-dimethylpentan-2-one

1-Bromo-4,4-Dimethylpentan-2-One: A Comprehensive Overview

1-Bromo-4,4-Dimethylpentan-2-One, also known by its CAS Registry Number CAS No. 4775-69-3, is a versatile organic compound that has garnered significant attention in the fields of organic synthesis and chemical research. This compound is characterized by its unique structure, which includes a ketone group and a bromine atom, making it a valuable intermediate in various chemical reactions. Recent advancements in synthetic chemistry have further highlighted its potential applications in drug discovery and material science.

The molecular structure of 1-Bromo-4,4-Dimethylpentan-2-One consists of a pentane backbone with a ketone group at the second carbon and a bromine atom at the first carbon. The presence of two methyl groups on the fourth carbon adds to its structural complexity and reactivity. This compound is particularly notable for its ability to participate in nucleophilic substitutions and enolate chemistry, which are critical in the synthesis of complex molecules.

Recent studies have explored the use of CAS No. 4775-69-3 in asymmetric synthesis, where it serves as a chiral auxiliary to induce high enantioselectivity in reactions. This approach has been instrumental in the development of novel pharmaceutical agents and bioactive compounds. Additionally, researchers have investigated its role in organocatalysis, where it acts as a catalyst for various transformations, including aldol reactions and Michael additions.

The physical properties of 1-Bromo-4,4-Dimethylpentan-2-One are well-documented, with a melting point of approximately -5°C and a boiling point around 100°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and diethyl ether makes it highly suitable for use in solution-phase reactions. The compound is also stable under normal storage conditions, provided it is protected from moisture and light.

In terms of synthesis, several methods have been reported for the preparation of CAS No. 4775-69-3. One common approach involves the bromination of 4,4-dimethylpentan-2-one using elemental bromine in the presence of a Lewis acid catalyst. Another method employs the oxidation of an appropriate alcohol followed by bromination to introduce the bromine atom at the desired position.

The application of 1-Bromo-4,4-Dimethylpentan-2-One extends beyond traditional organic synthesis. Recent research has demonstrated its utility in polymer chemistry, where it serves as a building block for the synthesis of functional polymers with tailored properties. Furthermore, its use in click chemistry has been explored, enabling the rapid construction of complex molecular architectures with high efficiency.

In conclusion, CAS No. 4775-69-3, or 1-Bromo-4,4-Dimethylpentan-2-One, is a multifaceted compound with significant implications in modern chemical research. Its unique structure and reactivity make it an invaluable tool in the development of new materials and pharmaceuticals. As research continues to uncover new applications for this compound, its role in advancing scientific knowledge will undoubtedly grow.

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